molecular formula C17H12OS B14435501 (3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde CAS No. 75807-94-2

(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde

Cat. No.: B14435501
CAS No.: 75807-94-2
M. Wt: 264.3 g/mol
InChI Key: ZBAIWBCCAGRORM-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiopyran ring system fused with a phenyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1H-2-benzothiopyran-1-one with acetaldehyde in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1H-2-benzothiopyran-1-one
  • 3-Phenyl-2H-1-benzopyran-2-imine hydrobromide
  • 3-Phenyl-2-benzothiopyrylium derivatives

Uniqueness

(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

75807-94-2

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

2-(3-phenylisothiochromen-1-ylidene)acetaldehyde

InChI

InChI=1S/C17H12OS/c18-11-10-16-15-9-5-4-8-14(15)12-17(19-16)13-6-2-1-3-7-13/h1-12H

InChI Key

ZBAIWBCCAGRORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=CC=O)S2

Origin of Product

United States

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